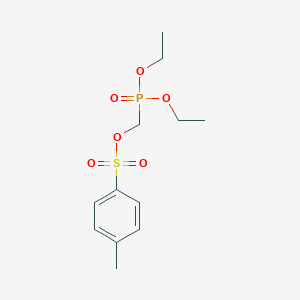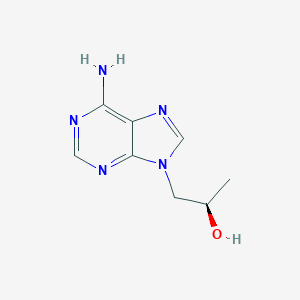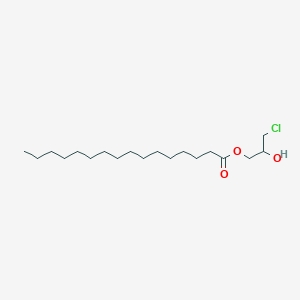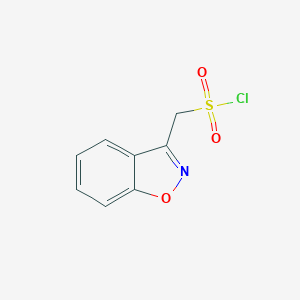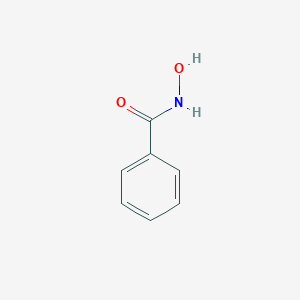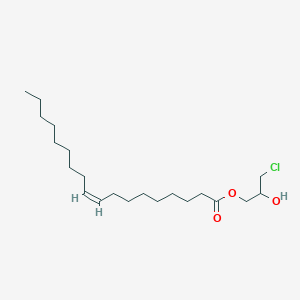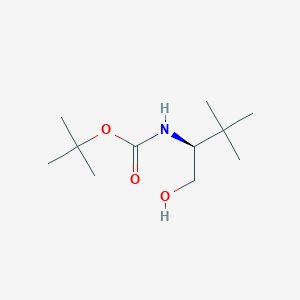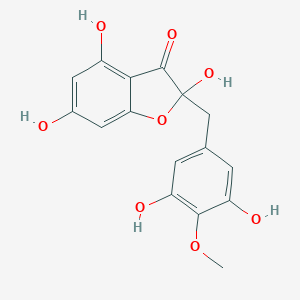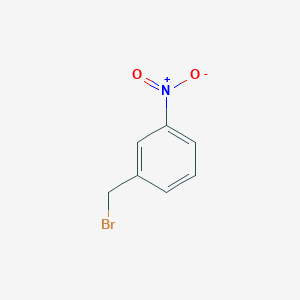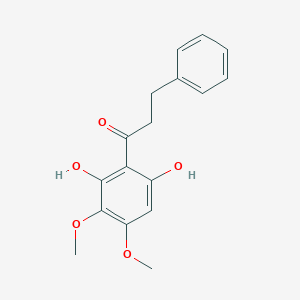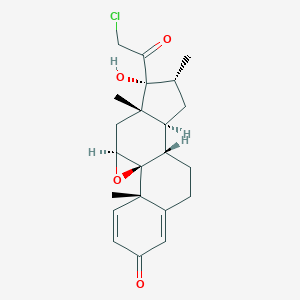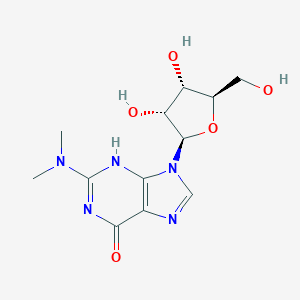![molecular formula C19H21N5O2 B016755 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one CAS No. 74853-07-9](/img/structure/B16755.png)
2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
説明
Synthesis Analysis
The synthesis of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one and related compounds involves multistep reactions, often starting from basic chemical precursors. For example, the synthesis of related 1,2,4-triazole derivatives can involve reactions of ester ethoxycarbonylhydrazones with primary amines, followed by further modifications to introduce specific substituents like the 4-methoxyphenyl group (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including our compound of interest, is characterized using techniques such as HRMS, IR, 1H, and 13C NMR experiments. These techniques help in assigning the product's structure by providing detailed information on the molecular framework and functional groups present (Wujec & Typek, 2023).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives can be quite diverse, leading to various products with different chemical properties. For instance, the formation of Schiff bases and Mannich base derivatives from triazole compounds demonstrates the reactivity of these molecules towards different chemical reagents (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Single crystal X-ray diffraction studies provide valuable information on the crystal packing, molecular conformation, and intermolecular interactions, which are essential for understanding the compound's physical characteristics (Lv et al., 2019).
Chemical Properties Analysis
The chemical properties of triazole derivatives include their reactivity towards various chemical reagents, stability under different conditions, and the possibility of undergoing a wide range of chemical transformations. These properties are influenced by the molecular structure and the nature of substituents attached to the triazole ring. Studies have investigated the chemical structure-reactivity relationships and the potential of these compounds to participate in different chemical reactions (Kumara et al., 2017).
科学的研究の応用
Application in Pharmaceutical Research
- Field : Pharmaceutical Research .
- Summary of Application : This compound is an intermediate for the synthesis of Itraconazole , an antifungal drug. It’s also found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
- Methods of Application : The compound is obtained via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes : The compound is used as an intermediate in the synthesis of Itraconazole, which is a widely used antifungal medication .
Application in Organic Chemistry
- Field : Organic Chemistry .
- Summary of Application : The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
- Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
- Results or Outcomes : The synthesized derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .
Application in Synthesis of Novel Derivatives
- Field : Organic Chemistry .
- Summary of Application : The compound is used in the synthesis of novel derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
- Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
- Results or Outcomes : The synthesized derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .
Application in Agrochemicals & Pesticides
- Field : Agrochemicals & Pesticides .
- Summary of Application : The compound is used as an intermediate in the synthesis of agrochemicals and pesticides .
- Methods of Application : The compound is obtained via a three-step protocol .
- Results or Outcomes : The compound is used as an intermediate in the synthesis of various agrochemicals and pesticides .
Application in Synthesis of Novel Antibacterial Compounds
- Field : Medicinal Chemistry .
- Summary of Application : The compound is used in the synthesis of novel Mannich derivatives with promising antibacterial activity .
- Methods of Application : The compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a simple and efficient procedure .
- Results or Outcomes : The synthesized Mannich derivative exhibited promising antibacterial activity .
Application in Synthesis of Cytotoxic Compounds
- Field : Medicinal Chemistry .
- Summary of Application : The compound is used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .
- Methods of Application : The compound is obtained via a multi-step protocol .
- Results or Outcomes : The synthesized derivatives were screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Safety And Hazards
将来の方向性
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states . Therefore, the future directions of this compound could involve further exploration of its potential applications in the development of new drugs.
特性
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQVBVJJRRRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225818 | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one | |
CAS RN |
74853-07-9 | |
| Record name | 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74853-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BLQ3QLT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

